REACTION_CXSMILES
|
N1CCC[C@H]1C(O)=O.[OH-].[Na+].[CH3:11][O:12][C:13](=[O:22])[C:14]1[CH:19]=[C:18](I)[CH:17]=[C:16]([Cl:21])[CH:15]=1.[CH3:23][S:24]([O-:26])=[O:25].[Na+].C(=O)(O)[O-].[Na+]>CS(C)=O.[Cu]I.C(OCC)(=O)C>[CH3:11][O:12][C:13](=[O:22])[C:14]1[CH:19]=[C:18]([S:24]([CH3:23])(=[O:26])=[O:25])[CH:17]=[C:16]([Cl:21])[CH:15]=1 |f:1.2,4.5,6.7|
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Name
|
|
Quantity
|
1.553 g
|
Type
|
reactant
|
Smiles
|
N1[C@H](C(=O)O)CCC1
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Name
|
|
Quantity
|
0.54 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
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Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=CC(=C1)I)Cl)=O
|
Name
|
|
Quantity
|
13.77 g
|
Type
|
reactant
|
Smiles
|
CS(=O)[O-].[Na+]
|
Name
|
copper(I) iodide
|
Quantity
|
2.568 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
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UNSPECIFIED
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Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 25° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated at 120° C. for 2 h
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Duration
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2 h
|
Type
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TEMPERATURE
|
Details
|
to cool down
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted twice with ethyl acetate (200 mL each)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with cold water (200 mL) and brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography over silica gel (100-200 mesh) with a gradient of ethyl acetate:n-hexane (1:10 to 2:10)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(=CC(=C1)S(=O)(=O)C)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.31 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 55.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |